

Technical Support Center: Addressing GSK286 Resistance Development in Long-Term Studies

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Compound of Interest		
Compound Name:	VCH-286	
Cat. No.:	B15608686	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GSK286. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to GSK286 in Mycobacterium tuberculosis (M. tb) during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK286?

A1: GSK286 is a novel antitubercular drug candidate that functions as an agonist of the membrane-anchored adenylyl cyclase Rv1625c (also known as Cya) in M. tb.[1][2] Activation of Rv1625c by GSK286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. tb during infection, thereby inhibiting its growth, particularly within macrophages.[1][3][4]

Q2: What is the primary mechanism of resistance to GSK286?

A2: The primary mechanism of resistance to GSK286 is the acquisition of mutations in the cya gene (Rv1625c), which encodes the drug's target, the adenylyl cyclase Rv1625c.[2][3] These mutations can include frameshift mutations, premature stop codons, and missense mutations that lead to a loss of function of the Rv1625c protein.[3] A non-functional Rv1625c prevents GSK286 from inducing the production of cAMP, thus rendering the drug ineffective.[1]



Q3: How frequently does resistance to GSK286 arise?

A3: The frequency of spontaneous resistance to GSK286 in vitro has been reported to be approximately 2.2×10^{-3} .[2]

Q4: Do mutations in the cya gene affect the viability or growth of M. tb in the absence of GSK286?

A4: The cya gene (Rv1625c) is considered non-essential for the in vitro growth of M. tb. Studies on cya knockout mutants have shown that their growth is comparable to the wild-type strain in standard laboratory media. This suggests that the development of resistance to GSK286 through cya mutations does not impose a significant fitness cost on the bacterium in vitro.

Q5: Is there cross-resistance between GSK286 and other anti-tuberculosis drugs?

A5: No, GSK286-resistant mutants with mutations in the cya gene have been shown to remain susceptible to other anti-tubercular drugs.[3][4] This indicates a novel mechanism of action for GSK286 and suggests its potential for use in combination therapies against drug-resistant strains of M. tb. However, cross-resistance has been observed with other experimental compounds that also target Rv1625c, such as mCLB073.[1][2]

Q6: What strategies can be employed to overcome or mitigate the development of resistance to GSK286?

A6: A primary strategy to combat the development of resistance to GSK286 is the use of combination therapy.[5][6] Preclinical studies have shown that GSK286 can be effectively combined with other anti-tubercular agents, such as bedaquiline (B) and pretomanid (Pa).[3][7] [8] Notably, a regimen of BPa + GSK286 has shown comparable efficacy to the BPaL (bedaquiline, pretomanid, and linezolid) regimen, suggesting that GSK286 could potentially replace the more toxic linezolid in future treatment regimens for drug-resistant tuberculosis.[1] [7][8]

Troubleshooting Guides



Problem 1: Decreased susceptibility of M. tb cultures to GSK286 in long-term experiments.

- Possible Cause: Development of spontaneous resistance to GSK286.
- Troubleshooting Steps:
 - Isolate single colonies: Plate the culture on solid medium (e.g., Middlebrook 7H10 or 7H11 agar) to obtain isolated colonies.
 - Perform MIC testing: Determine the Minimum Inhibitory Concentration (MIC) of GSK286 for individual clones compared to the parental wild-type strain. A significant increase in the MIC (e.g., >10-fold) indicates resistance.
 - Sequence the cya gene: Extract genomic DNA from the resistant isolates and the parental strain. Amplify and sequence the cya (Rv1625c) gene to identify potential mutations.
 - Analyze sequencing data: Compare the cya gene sequences of the resistant isolates to the wild-type sequence to identify mutations (frameshift, nonsense, missense).

Problem 2: Difficulty in isolating GSK286-resistant mutants.

- Possible Cause: Inappropriate selection pressure or culture conditions.
- Troubleshooting Steps:
 - Optimize GSK286 concentration: Ensure the concentration of GSK286 in the selective plates is appropriate. A concentration of 8x the MIC of the wild-type strain has been successfully used.[3]
 - Use cholesterol-containing medium: The activity of GSK286 is dependent on the presence of cholesterol. Ensure that the solid medium used for selection contains cholesterol as a primary carbon source.[3]
 - Plate a sufficient number of cells: To increase the probability of isolating spontaneous mutants, plate a high density of bacteria (e.g., 10⁷ to 10⁸ cells) on each selective plate.



 Incubate for an adequate duration:M. tb is a slow-growing bacterium. Incubate the plates for at least 3-4 weeks to allow for the growth of resistant colonies.

Data Presentation

Table 1: In Vitro Activity of GSK286 Against Wild-Type and Resistant M. tb Strains

Strain	Genotype	IC₅₀ (μM) in cholesterol medium	IC ₉₀ (μM) in cholesterol medium	Fold Increase in Resistance (IC50)
M. tb H37Rv (Wild-Type)	cya wild-type	~0.71 - 2.12	-	-
cya knockout mutant	Δсуа	>50	-	>25
Spontaneous Resistant Mutants	cya mutated	>50	>50	>25

Data compiled from Nuermberger et al., 2022.[3]

Table 2: Susceptibility of GSK286-Resistant Mutants to Other Antitubercular Drugs

Drug	MIC (μg/mL) against Wild- Type M. tb	MIC (μg/mL) against GSK286-Resistant Mutants
Isoniazid	0.015 - 0.03	0.015 - 0.03
Rifampicin	0.008 - 0.015	0.008 - 0.015
Ethambutol	0.5 - 1.0	0.5 - 1.0
Moxifloxacin	0.06 - 0.125	0.03 - 0.06
Bedaquiline	0.03 - 0.06	0.06 - 0.125
Linezolid	0.125 - 0.25	0.125 - 0.25



Data represents typical ranges and is compiled from Nuermberger et al., 2022.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tb.[7][8]

- Prepare M. tb Inoculum:
 - Harvest M. tb colonies from a fresh solid culture and suspend in Middlebrook 7H9 broth with 10% OADC supplement and glass beads.
 - Vortex to create a homogenous suspension.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard.
 - Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth to obtain the final inoculum of approximately 10⁵ CFU/mL.
- Prepare Drug Dilutions:
 - Prepare a stock solution of GSK286 in a suitable solvent (e.g., DMSO).
 - \circ Perform serial two-fold dilutions of GSK286 in 7H9-OADC broth in a 96-well microtiter plate. The final volume in each well should be 100 μ L.
- Inoculation and Incubation:
 - Add 100 μL of the final bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
 - Include a drug-free growth control well and a sterile control well.
 - Seal the plate and incubate at 37°C for 14-21 days.
- Reading the MIC:



 The MIC is defined as the lowest concentration of GSK286 that completely inhibits visible growth of M. tb.

Protocol 2: Isolation of Spontaneous GSK286-Resistant Mutants

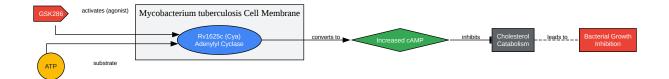
- Prepare Bacterial Culture:
 - Grow a culture of wild-type M. tb in 7H9-OADC broth to mid-log phase.
 - Concentrate the culture by centrifugation and resuspend the pellet in a small volume of broth.
- Plating on Selective Medium:
 - Prepare Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC and cholesterol.
 - Add GSK286 to the molten agar to a final concentration that is 4-8 times the MIC of the wild-type strain.
 - Spread a high density of the concentrated bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto the GSK286-containing plates.
 - Also, plate serial dilutions of the culture on non-selective plates to determine the initial viable cell count.
- Incubation and Colony Selection:
 - Incubate the plates at 37°C for 3-6 weeks.
 - Pick individual colonies that appear on the GSK286-containing plates.
- Confirmation of Resistance:
 - Subculture the selected colonies in drug-free medium.



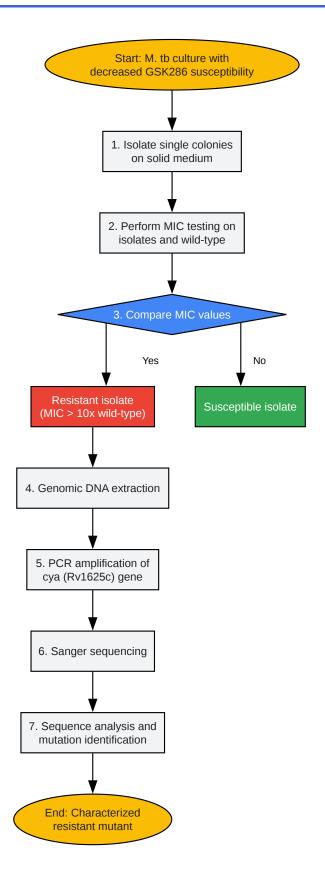
 Confirm the resistant phenotype by re-testing the MIC of GSK286 for each isolate as described in Protocol 1.

Visualizations









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